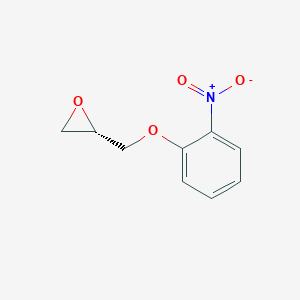

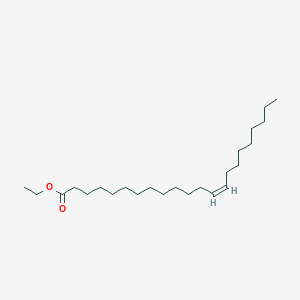

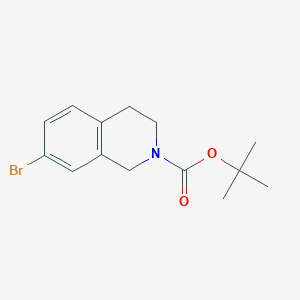

![molecular formula C10H8O6 B153537 Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone CAS No. 6053-46-9](/img/structure/B153537.png)

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is described in the papers. Paper details the synthesis of tetrahydro-1,3-oxazepines through intramolecular amination of a cyclopropylmethyl cation. This method could potentially be adapted for the synthesis of the compound , given that both involve tetrahydro structures and intramolecular reactions. Paper outlines a method for constructing tetrahydropyrans, which are structurally similar to the pyrano portion of the target compound. The process involves a base-catalyzed rearrangement and intramolecular oxa-Michael addition, which could be relevant for forming the oxepine ring of the target molecule. Paper describes the synthesis of nitrogen-containing heterocycles using donor-acceptor cyclopropanes, which could offer insights into the manipulation of cyclopropane rings, a potential component of the target compound's synthesis.

Molecular Structure Analysis

The molecular structure of "Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone" would likely be complex, featuring multiple rings including a tetrahydropyran and an oxepine ring. The papers do not directly analyze the molecular structure of this compound, but they do discuss the structures of similar heterocyclic compounds. The stereochemistry and regioselectivity mentioned in paper are crucial for understanding how the atoms in the target compound might be arranged in three-dimensional space.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the formation of heterocyclic compounds through intramolecular reactions. These reactions are significant for the target compound, which also contains heterocyclic structures. The intramolecular amination and oxa-Michael addition reactions mentioned in papers and could be relevant for forming the rings in the target compound. The ring-opening reactions and nucleophilic attacks described in paper might offer insight into how the compound's rings could be formed or modified.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone" are not discussed in the provided papers, the properties of similar heterocyclic compounds can be inferred. These compounds typically exhibit unique chemical reactivity due to the strain in their ring systems and the presence of heteroatoms. The methods used to synthesize these compounds, as described in the papers, might also influence their physical properties, such as solubility and stability.

Scientific Research Applications

Synthesis Techniques

A general route for synthesizing 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines has been explored, involving the conversion of indanone or tetralone to cyanohydrin, which undergoes hydrogenolysis followed by lactamization and reduction to yield bicyclic aryl piperidine and aryl homopiperidine derivatives (O’Donnell et al., 2004).

Chemical Transformations

The gas-phase dehydration of tetrahydropyran-2-methanol was studied, showing rapid rearrangement of the pyran ring to seven- or five-membered rings, indicating the flexibility and reactivity of similar cyclic structures in various chemical reactions (Misono et al., 1968).

Renewable Chemical Building Blocks

An alternate method for converting tetrahydropyran-2-methanol, a cellulose-derived renewable building block, to 1,6-hexanediol involves catalytic dehydration to tetrahydrooxepine, hydration to oxepanol, and hydrogenation, showcasing the potential of cyclic ethers in sustainable chemistry applications (Burt et al., 2017).

Acid-Catalyzed Rearrangements

Research into the acid-catalyzed rearrangements of epoxy compounds revealed a preference for cyclic ether formation, demonstrating the tendencies of such compounds to form stable ring structures under specific conditions (Coxon et al., 1973).

Safety And Hazards

properties

IUPAC Name |

4,10-dioxatricyclo[6.3.1.02,7]dodecane-3,5,9,11-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c11-6-2-3-4-1-5(7(3)10(14)15-6)9(13)16-8(4)12/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEIRZNRYOJFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC(=O)OC(=O)C3C1C(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623701 |

Source

|

| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone | |

CAS RN |

6053-46-9 |

Source

|

| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethyl)-1,2,4-cyclopentanetricarboxylic Acid 1,4:2,3-Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

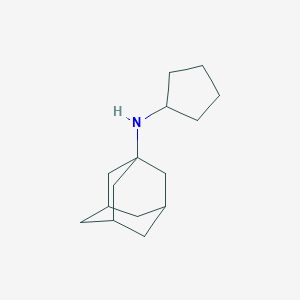

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

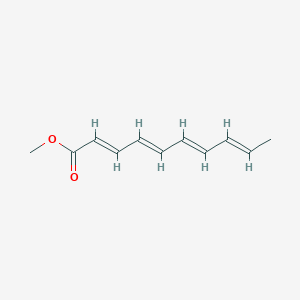

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

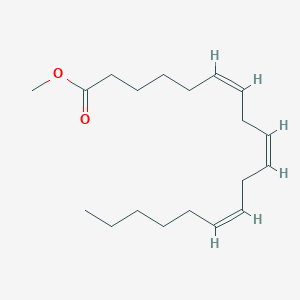

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)